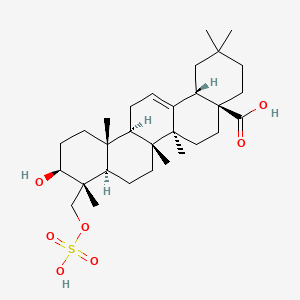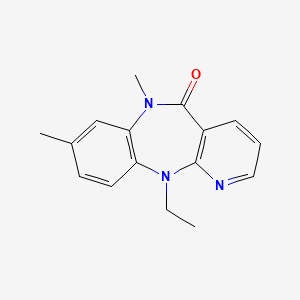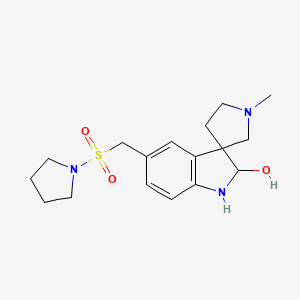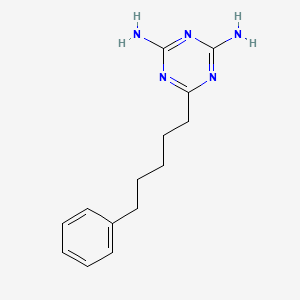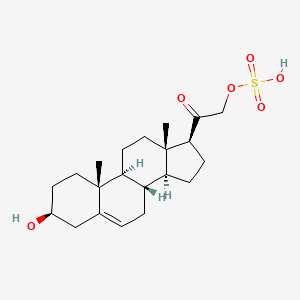
21-Hydroxypregnenolone, 21-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an intermediate in the biosynthesis of corticosteroids, including 11-deoxycorticosterone and corticosterone . This compound plays a crucial role in various biological processes and has significant implications in medical and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregnenolone, 21-sulfate typically involves the hydroxylation of pregnenolone at the 21st position, followed by sulfation. The hydroxylation can be achieved using specific enzymes such as cytochrome P450 . The sulfation process involves the reaction of 21-hydroxypregnenolone with sulfuric acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the desired hydroxylation and sulfation. These methods are preferred due to their efficiency and specificity .
Análisis De Reacciones Químicas
Types of Reactions: 21-Hydroxypregnenolone, 21-sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxyprogesterone and other corticosteroids.
Reduction: Formation of pregnenolone derivatives.
Substitution: Sulfation and other modifications at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or enzymatic systems.
Reduction: Employs reducing agents like sodium borohydride.
Substitution: Involves sulfuric acid or its derivatives for sulfation.
Major Products: The major products formed from these reactions include various corticosteroids such as corticosterone and 11-deoxycorticosterone .
Aplicaciones Científicas De Investigación
21-Hydroxypregnenolone, 21-sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroids.
Biology: Studied for its role in steroid biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating conditions like rheumatoid arthritis.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mecanismo De Acción
The mechanism of action of 21-Hydroxypregnenolone, 21-sulfate involves its conversion to active corticosteroids through enzymatic hydroxylation and sulfation. These corticosteroids then exert their effects by binding to specific receptors and modulating various physiological processes, including inflammation and immune response .
Comparación Con Compuestos Similares
- 17α-Hydroxypregnenolone
- Progesterone
- 17α-Hydroxyprogesterone
Comparison: 21-Hydroxypregnenolone, 21-sulfate is unique due to its specific hydroxylation and sulfation pattern, which distinguishes it from other similar compounds. This unique structure allows it to serve as a precursor for specific corticosteroids, highlighting its importance in steroid biosynthesis .
Propiedades
Número CAS |
88378-34-1 |
|---|---|
Fórmula molecular |
C21H32O6S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h3,14-18,22H,4-12H2,1-2H3,(H,24,25,26)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clave InChI |
YNTXPDSHGMGJJG-WPWXJNKXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



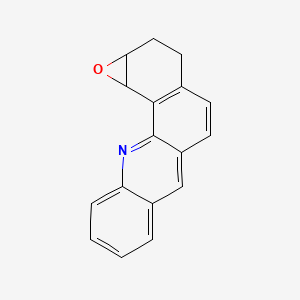
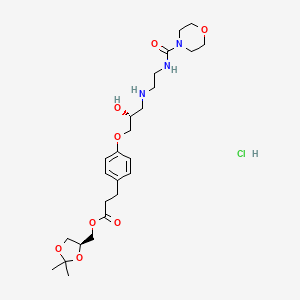

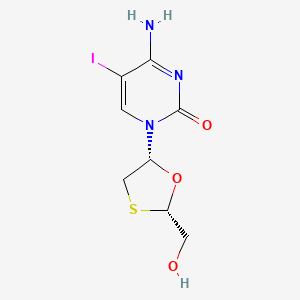

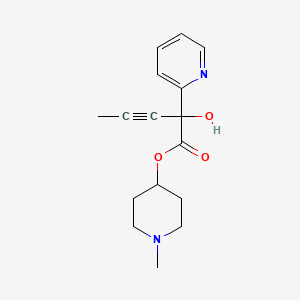

![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
